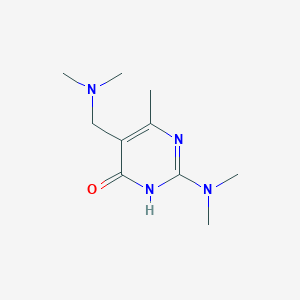
2-(Dimethylamino)-5-((dimethylamino)methyl)-6-methylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-5-((dimethylamino)methyl)-6-methylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes two dimethylamino groups and a methyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-5-((dimethylamino)methyl)-6-methylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-5-((dimethylamino)methyl)-6-methylpyrimidine, which is then subjected to nucleophilic substitution with dimethylamine. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(Dimethylamino)-5-((dimethylamino)methyl)-6-methylpyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: This compound has potential applications in the development of bioactive molecules. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as antimicrobial, antiviral, or anticancer effects, depending on the modifications made to the core structure.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique properties contribute to the development of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-((dimethylamino)methyl)-6-methylpyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 2-(Dimethylamino)-5-methylpyrimidin-4(1H)-one
- 2-(Dimethylamino)-6-methylpyrimidin-4(1H)-one
- 2-(Dimethylamino)-5-((methylamino)methyl)-6-methylpyrimidin-4(1H)-one
Comparison: Compared to these similar compounds, 2-(Dimethylamino)-5-((dimethylamino)methyl)-6-methylpyrimidin-4(1H)-one is unique due to the presence of two dimethylamino groups, which can enhance its reactivity and interaction with biological targets. This structural feature may also influence its solubility and stability, making it distinct in its applications and properties.
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(dimethylamino)-5-[(dimethylamino)methyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H18N4O/c1-7-8(6-13(2)3)9(15)12-10(11-7)14(4)5/h6H2,1-5H3,(H,11,12,15) |
InChI Key |
GFNFSCLFEHIQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N(C)C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13098784.png)
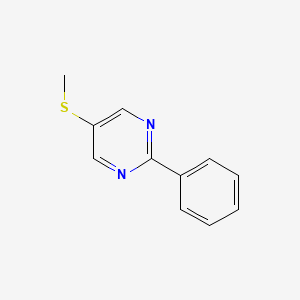
![5-Methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13098788.png)

![2-Heptyl-5-methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098813.png)

![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
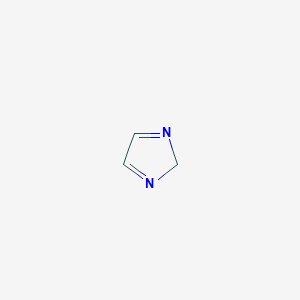
![4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
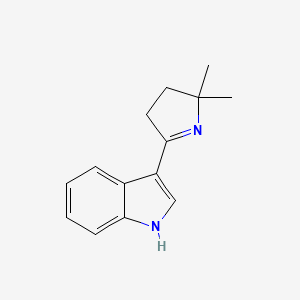

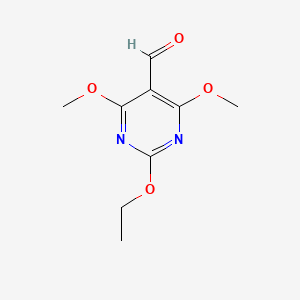

![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
